N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-7-8-15(11-16(13)22-20(25)14-5-3-4-6-14)17-12-24-18(21-17)9-10-19(23-24)26-2/h7-12,14H,3-6H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBSDEATYULTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide is the mTOR (mammalian target of rapamycin) protein. mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription.
Mode of Action
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide acts as an ATP-competitive mTOR inhibitor. It binds to the ATP binding site of mTOR, thereby inhibiting its activity. This results in the suppression of mTOR-mediated signaling pathways.
Biochemical Pathways
The inhibition of mTOR by N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide affects several biochemical pathways. It leads to the suppression of the phosphorylation of AKT and S6 at the cellular level. These proteins are key components of the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation.
Pharmacokinetics
As an atp-competitive mtor inhibitor, it is likely to have good bioavailability and be able to penetrate cells to reach its intracellular target.
Result of Action
The inhibition of mTOR by N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide results in G1-phase cell cycle arrest. This means that the cells are prevented from progressing from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation. Moreover, it has been observed to have a significant anti-proliferative activity against non-small cell lung cancer A549 and H460.
Biological Activity
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide is C23H22N4O2, with a molecular weight of approximately 386.455 g/mol. The compound features a methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring, which is known for its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazo[1,2-b]pyridazine core.
- Introduction of the methoxy group.
- Attachment of the methylphenyl group.
- Linking to the cyclopentanecarboxamide chain.
Common reagents used in these reactions include halogenated compounds, bases, and various catalysts to facilitate bond formation under controlled conditions .
Biological Activity
Compounds within the imidazo[1,2-b]pyridazine class have been investigated for various biological activities. Notably, N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide exhibits:
- Antitumor Activity : Research has indicated that derivatives from this class may show inhibitory effects on tumor cell lines.
- Antimicrobial Properties : Some studies suggest potential activity against various pathogens .
The mechanism by which N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The methoxyimidazo[1,2-b]pyridazinyl group is crucial for binding to these targets, while the cyclopentanecarboxamide chain may enhance solubility and bioavailability .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antitumor Activity : A related imidazo[1,2-b]pyridazine derivative demonstrated significant growth inhibition in glioma cell lines with varying sensitivity to temozolomide. The study highlighted that compounds with similar structural features could exhibit differential activity depending on their chemical modifications .
- Antimicrobial Screening : Another investigation into imidazo[1,2-b]pyridazine derivatives revealed promising antimicrobial properties against specific bacterial strains, suggesting a potential role in treating infections .
Comparative Analysis of Related Compounds
To further understand the biological activity of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Methoxyimidazo[1,2-b]pyridazine | C12H10N4O | Antimycobacterial |
| 6-Methoxyimidazo[1,2-b]pyridazine | C12H10N4O | Antiprotozoal |
| 5-Aminoimidazo[1,2-b]pyridazine | C11H10N4 | CNS Modulator |
This table illustrates how variations in molecular structure can influence biological activity profiles across related compounds .
Conclusion and Future Directions
The compound N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide shows promising biological activity that warrants further investigation. Future research should focus on:
- In-depth Mechanistic Studies : Understanding the precise pathways involved in its action.
- Clinical Trials : Assessing its efficacy and safety in human subjects.
- Derivatization Studies : Exploring modifications to enhance potency and selectivity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to structurally related molecules from , focusing on key substituents and their hypothesized pharmacological impacts:
| Compound (CAS No.) | Core Structure | Key Substituents | Inferred Properties |
|---|---|---|---|
| Target Compound | Imidazo[1,2-b]pyridazine | 6-methoxy, 2-methylphenyl, cyclopentanecarboxamide | Moderate lipophilicity; potential balance of solubility and membrane permeability. |
| 1383619-76-8 | Imidazo[1,2-b]pyridazine | 6-(2-fluoro-5-methoxyphenyl), 2-(trifluoromethyl)phenyl, pivalamide | Increased metabolic stability (trifluoromethyl); enhanced target affinity (fluoro). |
| 1374262-56-2 | Benzo[f]imidazo[1,2-d]pyrido[2,3-b][1,4]diazepine | 2-fluoro-4-substituted phenyl, cyclobutanamine | Broader kinase selectivity due to fused ring system; cyclobutanamine may improve PK. |
| 1382993-50-1 | Biphenyl-carboxamide | 3'-chloro, 3-fluoro, purine-ethyl group | Purine moiety suggests nucleoside analog activity; halogenation enhances binding. |
| 1378367-27-1 | Pyridine-piperazine | 4-isobutoxy-3-isopropylphenyl, tert-butyl carbamate | Piperazine improves solubility; tert-butyl group aids in synthetic intermediates. |
Key Observations
Substituent Impact on Binding and Selectivity :
- The trifluoromethyl group in 1383619-76-8 likely enhances hydrophobic interactions with kinase ATP-binding pockets, improving potency .
- Halogenation (e.g., fluoro in 1383619-76-8 and 1382993-50-1) is a common strategy to boost binding affinity and metabolic stability .
Core Structure Variations :
- The imidazo[1,2-b]pyridazine core in the target compound and 1383619-76-8 is smaller than the fused benzo-imidazo-pyrido-diazepine in 1374262-56-2, which may limit off-target effects but reduce selectivity for complex kinases.
Pharmacokinetic (PK) Considerations: Cyclopentanecarboxamide (target compound) vs.
Synthetic Accessibility :
- Ponatinib () requires a 9-step synthesis with a 5.36% yield, suggesting that analogs like the target compound may face similar challenges in scalability.
Research Findings and Implications
- Kinase Inhibition Potential: The target compound’s methoxy and methyl groups position it as a mid-tier candidate between highly fluorinated analogs (e.g., 1383619-76-8) and purine-based derivatives (e.g., 1382993-50-1).
- Toxicity and Selectivity : The absence of strong electron-withdrawing groups (e.g., trifluoromethyl) may reduce off-target toxicity but also limit potency compared to halogenated analogs .
Q & A
Basic: What are the established synthetic routes for N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide?
Answer:
The synthesis typically involves multi-step heterocyclic coupling and functionalization. Key steps include:
- Imidazo[1,2-b]pyridazine Core Formation : Cyclocondensation of 6-methoxypyridazine derivatives with α-haloketones or aldehydes under reflux conditions (e.g., acetic anhydride/acetic acid mixtures), as seen in analogous imidazo[1,2-b]pyridazine syntheses .
- Phenyl Substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-methylphenyl group at the C2 position of the imidazo[1,2-b]pyridazine core .
- Carboxamide Functionalization : Reaction of the aniline intermediate with cyclopentanecarbonyl chloride in the presence of a base (e.g., triethylamine) to form the final carboxamide .
Validation : Purity is confirmed via HPLC (>95%) and structural characterization by , , and high-resolution mass spectrometry (HRMS) .
Basic: How is the structure of this compound validated in academic research?
Answer:
Structural validation employs:
- Spectroscopic Techniques :
- X-ray Crystallography : Used sparingly due to crystallinity challenges, but critical for resolving ambiguities in regiochemistry (e.g., methoxy vs. methyl group placement) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 _{50}50 variability)?
Answer:
Discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., Hep-G2 vs. HEK293), incubation times, or ATP concentrations in kinase assays .
- Compound Solubility : Use of DMSO vs. aqueous buffers affects bioavailability. Standardize solvent systems (e.g., ≤0.1% DMSO) and confirm solubility via dynamic light scattering (DLS) .
- Metabolic Stability : Differences in liver microsome preparations (e.g., human vs. murine) can alter IC. Cross-validate using LC-MS/MS metabolic profiling .
Advanced: What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
Answer:
- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) to the cyclopentane ring to improve solubility while maintaining target affinity .
- Metabolic Shielding : Replace the methoxy group with a trifluoromethoxy group to reduce cytochrome P450-mediated oxidation, as demonstrated in structurally related VEGFR2 inhibitors .
- Prodrug Design : Esterification of the carboxamide moiety enhances oral bioavailability, with enzymatic cleavage in vivo restoring active compound .
Advanced: How are computational methods applied to study structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Models of the compound bound to VEGFR2 (PDB ID: 4AGD) predict key interactions (e.g., hydrogen bonding with Glu885 and hydrophobic contacts with Leu1040) .
- QSAR Analysis : 3D-QSAR using CoMFA/CoMSIA identifies critical regions (e.g., methoxy group’s role in steric bulk and π-π stacking) .
- ADME Prediction : Tools like SwissADME assess LogP (optimal range: 2–4) and polar surface area (PSA < 140 Ų) to guide synthetic modifications .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-Term : Store at –20°C in airtight, light-resistant vials with desiccants (e.g., silica gel) to prevent hydrolysis of the carboxamide group .
- Long-Term : Lyophilize and store at –80°C under nitrogen atmosphere. Confirm stability via periodic NMR and LC-MS checks .
Advanced: How can researchers address low yields in the final coupling step?
Answer:
- Catalyst Optimization : Replace traditional Pd(PPh) with Buchwald-Hartwig catalysts (e.g., Pd(dba)/XPhos) to enhance coupling efficiency for sterically hindered intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times from 12 h to 30 minutes while maintaining yields >70% .
- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate high-purity product .
Basic: What in vitro models are appropriate for initial biological screening?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
